![molecular formula C6H5ClN2O2S B2752078 [(6-Chloropyridazin-3-yl)sulfanyl]acetic acid CAS No. 69827-43-6](/img/structure/B2752078.png)

[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

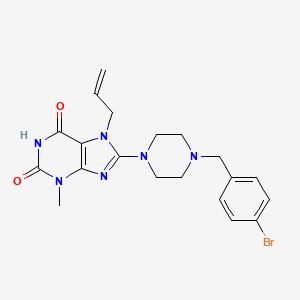

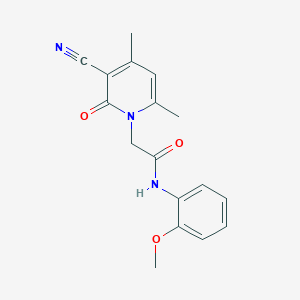

“[(6-Chloropyridazin-3-yl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C6H5ClN2O2S . It is related to Sulfachlorpyridazine, a sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine .

Synthesis Analysis

The synthesis of compounds related to “this compound” has been reported in various studies. For instance, a class of pyridazine-based Iron (II), Nickel (II), and Copper (II) metal complexes were synthesized from the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C(C(O)=O)Sc1ccc(nn1)Cl . The molecular weight is 204.63 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 204.63, and its molecular formula is C6H5ClN2O2S .Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Anticancer Activity

A study focused on synthesizing new series of derivatives related to pyridazinone, aiming to explore their potential antioxidant activity. These compounds were synthesized through various chemical reactions and evaluated for in-vitro antioxidant activity. Molecular docking studies suggested their possible anticancer applications (Mehvish & Kumar, 2022).

Molecular Docking and In Vitro Screening

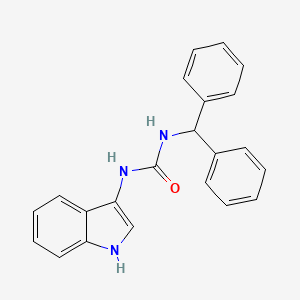

Another research synthesized novel pyridine and fused pyridine derivatives starting from a specific pyridine-carbonitrile compound. These compounds underwent in silico molecular docking screenings against GlcN-6-P synthase, showing moderate to good binding energies. They exhibited antimicrobial and antioxidant activity, suggesting their utility in developing new therapeutic agents (Flefel et al., 2018).

Synthesis, Characterization, and Pharmacological Activity

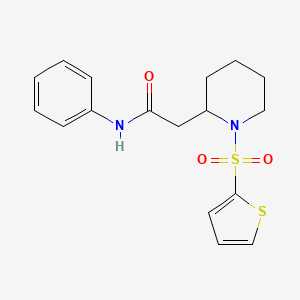

A new series of Schiff and Mannich bases derivatives were synthesized from a specific benzothiazin-4-yl acetic acid derivative. These compounds were evaluated for their anti-inflammatory and analgesic activity, showing that some derivatives possessed activity comparable to standard drugs (Gowda et al., 2011).

Antituberculosis Activity of New Hydrazide Derivatives

Research into new hydrazide derivatives of imidazo[1,2‐a]pyridine evaluated their antituberculosis activity. These compounds demonstrated significant inhibition against Mycobacterium tuberculosis in vitro, highlighting their potential as new antimycobacterial agents (Kaplancıklı et al., 2008).

Synthesis of Nitrogen/Sulfur Heterocycles

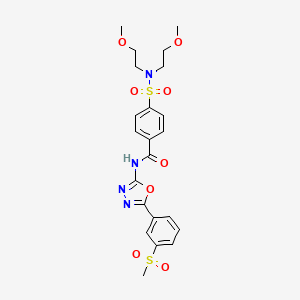

A novel series of nitrogen and sulfur heterocyclic systems were synthesized by linking four distinct rings: indole; 1,2,4-triazole; pyridazine; and quinoxaline. This study showcases an innovative approach to creating heterocyclic compounds with potential for further pharmacological research (Boraei et al., 2020).

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the synthesis and studies of mesoionic compounds , which are a class of non-benzenoid aromatic compounds. These compounds have interesting pharmacological properties and are often used in medicinal chemistry .

Mode of Action

Given its use in the synthesis of mesoionic compounds , it can be inferred that it may interact with its targets through the formation of complex structures, potentially altering their function.

Result of Action

Given its use in the synthesis of mesoionic compounds , it can be inferred that it may have significant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-(6-chloropyridazin-3-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2S/c7-4-1-2-5(9-8-4)12-3-6(10)11/h1-2H,3H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLVRPFWYKHVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1SCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl {[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2751996.png)

![4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2752000.png)

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2752002.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2752011.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-dimethoxybenzamide](/img/structure/B2752012.png)